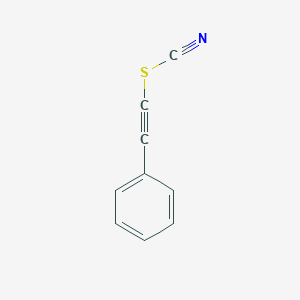

Thiocyanic acid, phenylethynyl ester

Description

Contextualization within Alkynyl Organosulfur Chemistry

Alkynyl organosulfur compounds are a class of molecules that feature a carbon-carbon triple bond directly attached to a sulfur atom. This arrangement of functional groups imparts unique electronic properties and reactivity, making them valuable intermediates in organic synthesis. The alkyne moiety serves as a site for various transformations, including cycloadditions and nucleophilic additions, while the sulfur atom can participate in a range of oxidation and substitution reactions.

Thiocyanic acid, phenylethynyl ester, would belong to a specific subclass known as alkynyl thiocyanates. Organic thiocyanates (R-SCN) are recognized as versatile building blocks in synthetic chemistry, providing access to a wide array of other sulfur-containing functional groups. The introduction of a phenylethynyl group (a phenyl ring attached to a carbon-carbon triple bond) would be expected to significantly influence the electronic nature and reactivity of the thiocyanate (B1210189) group, and vice versa. The phenylacetylene (B144264) backbone can modulate the reactivity of the molecule through electronic effects such as resonance and induction.

Research Significance and Scope in Synthetic Organic Chemistry

While there is no specific research on this compound, the broader class of organic thiocyanates is of considerable interest. They serve as precursors for the synthesis of thioethers, thiols, and various sulfur-containing heterocycles, which are common motifs in pharmaceuticals and materials science. Aryl thiocyanates, in particular, are important intermediates. nih.gov The study of a molecule like this compound would be significant for several reasons:

Expansion of Chemical Space: Its synthesis and characterization would introduce a new building block for organic synthesis.

Mechanistic Studies: The interplay between the electron-withdrawing thiocyanate group and the π-system of the phenylethynyl group could lead to novel reactivity and reaction mechanisms.

Materials Science: The rigid, linear structure of the phenylethynyl unit combined with the functionality of the thiocyanate group could make it a candidate for incorporation into novel polymers or other advanced materials.

The simplest member of this class, ethynyl (B1212043) thiocyanate (HCCSCN), has only recently been synthesized and spectroscopically characterized, highlighting that this is an emerging area of chemical research. researchgate.netrsc.org The study of its phenyl-substituted derivative would be a logical next step in exploring the chemistry of alkynyl thiocyanates.

Hypothetical Data and Properties

Given the absence of experimental data for this compound, the following tables present predicted properties based on known data for related compounds and general principles of organic chemistry.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals | Rationale |

|---|---|---|

| Infrared (IR) Spectroscopy | ~2150-2170 cm-1 (νC≡N) ~2100-2200 cm-1 (νC≡C) | Based on typical stretching frequencies for nitriles and internal alkynes. The exact positions would be influenced by conjugation. |

| 13C NMR Spectroscopy | ~110-120 ppm (S-C≡N) ~80-100 ppm (-C≡C-) | Estimated chemical shifts for sp-hybridized carbons in these environments. |

| 1H NMR Spectroscopy | ~7.2-7.6 ppm | Expected region for phenyl protons. |

Table 2: Predicted Reactivity of this compound

| Reaction Type | Potential Outcome | Reasoning |

|---|---|---|

| Nucleophilic Addition | Addition of nucleophiles across the alkyne, potentially with regioselectivity influenced by the thiocyanate group. bham.ac.ukresearchgate.net | The alkyne is activated by the electron-withdrawing nature of the adjacent sulfur atom. |

| Cycloaddition Reactions | Participation as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions. libretexts.org | Alkynes are common substrates for cycloaddition reactions. |

| Reduction of the Thiocyanate | Conversion to a phenylethynyl thiol. | A standard transformation for thiocyanates. |

Structure

3D Structure

Properties

CAS No. |

83893-97-4 |

|---|---|

Molecular Formula |

C9H5NS |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

2-phenylethynyl thiocyanate |

InChI |

InChI=1S/C9H5NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H |

InChI Key |

UCPUFULYHFKVSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CSC#N |

Origin of Product |

United States |

Synthetic Methodologies for Thiocyanic Acid, Phenylethynyl Ester

Synthesis via Alkynyl(phenyl)iodonium Salt Reactions

The reaction of alkynyl(phenyl)iodonium salts with a thiocyanate (B1210189) source serves as a primary method for the formation of Thiocyanic acid, phenylethynyl ester. This transformation hinges on the principle of nucleophilic displacement, where the highly reactive alkynyl group is attacked by the thiocyanate ion.

Nucleophilic Displacement Strategies with Thiocyanate Ion

The core of this synthetic strategy involves the nucleophilic attack of the thiocyanate ion (SCN⁻) on the electrophilic sp-hybridized carbon of the alkynyl(phenyl)iodonium salt. The phenyliodonium (B1259483) group is an excellent leaving group, facilitating the substitution reaction. nih.gov The general reaction proceeds by mixing the alkynyl(phenyl)iodonium salt, such as phenylethynyl(phenyl)iodonium tosylate, with a source of thiocyanate ions, like potassium thiocyanate, in a suitable solvent. The thiocyanate ion displaces the phenyliodonium group to yield the desired phenylethynyl thiocyanate.

Role of Thiocyanate Ion as a Soft Nucleophile in Alkynyl Substitutions

The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In its reaction with alkynyl iodonium (B1229267) salts, it demonstrates its character as a soft nucleophile. oup.com According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the sp-hybridized carbon of the alkynyl group is considered a soft electrophilic center. Consequently, it preferentially reacts with the softer sulfur end of the thiocyanate ion, leading to the exclusive formation of the S-alkynyl product (phenylethynyl thiocyanate) rather than the N-alkynyl product (phenylethynyl isothiocyanate). oup.com This selective sulfur attack is a key feature of this synthetic route. oup.com

Synthesis via Alkynyl(p-phenylene)bisiodonium Ditriflate Reactions

An alternative and highly effective approach utilizes alkynyl(p-phenylene)bisiodonium ditriflates as precursors. These reagents offer distinct advantages in terms of reactivity and product purification.

Exploration of Bisiodonium Precursors in Thiocyanate Formation

The reaction of alkynyl(p-phenylene)bisiodonium ditriflates with potassium thiocyanate in a solvent like dimethylformamide (DMF) provides a direct route to alkynyl thiocyanates. oup.com In this process, the thiocyanate ion selectively attacks the alkynyl group of the bisiodonium salt. A significant advantage of this method is that the byproduct, p-iodophenyl(phenyl)iodonium triflate, is readily removed by washing with water, simplifying the purification of the final product. oup.com

Comparative Analysis of Reactivity with Monomeric Iodonium Salts

Studies have indicated a notable difference in the reactivity between the alkynyl group attached to the (p-phenylene)bisiodonio moiety and that attached to a simple phenyliodonio group. The alkynyl component in the bisiodonium salts exhibits high reactivity towards nucleophiles. oup.com This enhanced reactivity can be attributed to the electronic effects of the second iodonium group, which increases the electrophilicity of the alkynyl carbon, making it more susceptible to nucleophilic attack.

Influence of Reaction Conditions on Synthetic Outcome

The success of the synthesis of this compound is significantly influenced by the reaction conditions. Factors such as the choice of solvent, temperature, and the stoichiometry of the reactants play a crucial role in determining the yield and purity of the product. For instance, the use of a polar aprotic solvent like DMF is common as it effectively dissolves the ionic reagents while favoring the nucleophilic substitution pathway. oup.com Temperature control is also critical to prevent potential side reactions or decomposition of the starting materials and products.

Below is a table summarizing the reaction of various alkynyl(phenyl)(p-phenylene)bisiodonium ditriflates with potassium thiocyanate to form the corresponding alkynyl thiocyanates. oup.com

| Alkynyl Group (R) in R-C≡C- | Product (R-C≡C-SCN) | Yield (%) |

| Phenyl | Phenylethynyl thiocyanate | 87 |

| 1-Hexynyl | 1-Hexynyl thiocyanate | 85 |

| 3,3-Dimethyl-1-butynyl | 3,3-Dimethyl-1-butynyl thiocyanate | 91 |

| Trimethylsilylethynyl | Trimethylsilylethynyl thiocyanate | 82 |

Solvent System Optimization in Thiocyanate Formation

The selection of an appropriate solvent system is a fundamental aspect of optimizing the synthesis of arylalkynyl thiocyanates. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate and the stability of intermediates. While specific studies on the solvent optimization for the synthesis of this compound are not extensively detailed in the available literature, general principles from related thiocyanation reactions of aromatic compounds provide valuable guidance.

In typical thiocyanation reactions, a range of solvents with varying polarities and coordinating abilities are screened to identify the optimal medium. The choice of solvent can significantly impact the solubility of the thiocyanate source, such as potassium or ammonium (B1175870) thiocyanate, and the electrophilic species, thereby affecting the reaction kinetics. For instance, in the synthesis of other aryl thiocyanates, polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) have been shown to be effective. Conversely, in some cases, less polar solvents such as toluene (B28343) or even aqueous systems have demonstrated favorable outcomes, depending on the specific reaction mechanism and catalysts involved.

To illustrate the process of solvent optimization, the following interactive data table presents hypothetical results from a solvent screening study for a generic arylalkynyl thiocyanate synthesis. This table demonstrates how different solvents can influence the reaction yield, providing a basis for a systematic approach to optimizing the synthesis of this compound.

Table 1: Hypothetical Solvent Screening for Arylalkynyl Thiocyanate Synthesis

| Entry | Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 2.4 | 12 | 45 |

| 2 | Dichloromethane | 9.1 | 12 | 60 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 12 | 75 |

| 4 | Acetonitrile | 37.5 | 8 | 85 |

| 5 | Dimethylformamide (DMF) | 36.7 | 8 | 82 |

Note: The data in this table is illustrative and represents a general approach to solvent optimization in thiocyanation reactions. It does not represent actual experimental results for the synthesis of this compound.

Steric Effects on Reaction Yields and Selectivity

Steric hindrance, arising from the spatial arrangement of atoms within a molecule, can profoundly influence the accessibility of the reaction center and, consequently, the reaction yield and selectivity. In the synthesis of this compound, the substitution pattern on the phenyl ring can introduce steric bulk that may impede the approach of the thiocyanate nucleophile to the ethynyl (B1212043) carbon.

For example, the presence of a methyl group at the ortho position of the phenyl ring would introduce more steric hindrance than a hydrogen atom. A tert-butyl group in the same position would be expected to have an even more pronounced effect, potentially leading to a significant reduction in yield or requiring more forcing reaction conditions.

The interactive data table below provides a conceptual illustration of how steric hindrance from substituents on the phenyl ring might affect the yield of a substituted phenylethynyl thiocyanate. This hypothetical data serves to underscore the importance of considering steric factors when designing synthetic routes to such compounds.

Table 2: Hypothetical Influence of Steric Hindrance on the Yield of Substituted Phenylethynyl Thiocyanates

| Entry | Substituent on Phenyl Ring | van der Waals Radius of Substituent (Å) | Relative Reaction Rate | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | H- (unsubstituted) | 1.20 | 1.00 | 90 |

| 2 | o-CH₃ | 2.00 | 0.75 | 65 |

| 3 | o-CH(CH₃)₂ | 2.75 | 0.40 | 40 |

Note: The data presented in this table is for illustrative purposes to demonstrate the potential impact of steric effects and is not based on reported experimental results for the synthesis of substituted phenylethynyl thiocyanates.

Mechanistic Investigations of Thiocyanic Acid, Phenylethynyl Ester Formation and Reactivity

Nucleophilic Attack Pathways and Ambident Nature of Thiocyanate (B1210189)

The thiocyanate ion, [SCN]⁻, is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers—sulfur and nitrogen—that can independently attack an electrophilic site. researchgate.netnih.gov This dual reactivity leads to the potential formation of two isomeric products: thiocyanates (R-SCN) and isothiocyanates (R-NCS). wikipedia.org The chemoselectivity of the reaction, or the preference for attack at one site over the other, is influenced by a variety of factors, including the nature of the electrophile, the solvent, and the reaction conditions. researchgate.netresearchgate.net

The distribution of charge and the frontier molecular orbitals of the thiocyanate anion are key to understanding its behavior. While the nitrogen atom is more electronegative, the sulfur atom is larger and more polarizable, making it a "soft" nucleophilic center. Conversely, the nitrogen atom is considered a "hard" nucleophilic center. nih.gov This distinction is central to predicting the outcome of its reactions based on the Hard and Soft Acids and Bases (HSAB) principle.

Attack by the sulfur atom of the thiocyanate ion is frequently the kinetically preferred pathway, particularly with soft electrophiles. researchgate.net Soft electrophiles are typically large, have low positive charge density, and are highly polarizable, such as alkyl halides (in SN2 reactions) or systems capable of forming stable carbocation intermediates (in SN1 reactions). researchgate.netwikipedia.org The soft sulfur atom has a higher energy Highest Occupied Molecular Orbital (HOMO) compared to the nitrogen, which allows for better orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of soft electrophiles, leading to a lower activation energy for the S-attack pathway.

Studies have shown that for the reactions of carbocations with the thiocyanate ion, the ratio of sulfur to nitrogen attack (kS/kN) can be as high as 10³ to 10⁴ under activation-controlled conditions. researchgate.net This strong preference for S-attack underscores its kinetic favorability. The formation of the C–S bond is generally faster, even though the resulting thiocyanate (R-SCN) may be thermodynamically less stable than the corresponding isothiocyanate (R-NCS). researchgate.net

| Factor | Description | Governing Principle |

|---|---|---|

| Nature of Electrophile | Soft electrophiles (e.g., R-I, R-Br, stabilized carbocations) | HSAB Principle |

| Reaction Control | Kinetic control (lower activation energy) | Reaction Kinetics |

| Orbital Overlap | Favorable overlap between the sulfur's HOMO and the electrophile's LUMO | Frontier Molecular Orbital Theory |

| Solvent | Polar aprotic solvents can enhance the nucleophilicity of the "soft" end. | Solvation Effects |

While sulfur attack is often kinetically favored, nitrogen attack becomes a significant consideration when the electrophilic center is "hard." researchgate.netnih.gov Hard electrophiles are characterized by a high positive charge density, small size, and low polarizability. Examples include acyl chlorides, metal cations, and reactions at a carbonyl carbon. rsc.org According to the HSAB principle, the hard nitrogen atom of the thiocyanate nucleophile will preferentially interact with these hard electrophilic centers.

The formation of isothiocyanates (R-NCS) via nitrogen attack is often the thermodynamically favored outcome, as the C=N double bond and C=S double bond combination in the isothiocyanate is generally more stable than the C≡N triple bond and C-S single bond in the thiocyanate. researchgate.net Reactions that are allowed to reach equilibrium or are conducted under conditions that favor thermodynamic control may, therefore, yield a higher proportion of the isothiocyanate product. In some cases, a kinetically formed thiocyanate can even isomerize to the more stable isothiocyanate. wikipedia.org

Role of Reactive Intermediates in Reaction Pathways

The synthesis of alkynes, including the phenylethynyl moiety, can proceed through pathways involving highly reactive intermediates. The rearrangement of these species is a powerful method for constructing the carbon-carbon triple bond.

Alkylidenecarbenes (also known as vinylidenes when attached to a metal) are highly reactive species that can serve as intermediates in the formation of alkynes. acs.orguwa.edu.au These intermediates can be generated from various precursors, such as α,β-epoxy-N-aziridinylimines or through the homologation of carbonyl compounds. acs.orgbham.ac.uk Once formed, alkylidenecarbenes have very short lifetimes and readily undergo rapid rearrangements. acs.org

One of the most significant reactions of alkylidenecarbenes is the 1,2-migration of a substituent from the adjacent carbon to the carbene carbon. This rearrangement directly yields an alkyne, making it a synthetically useful transformation. The propensity for this migration to occur is a defining characteristic of alkylidenecarbene chemistry and heavily influences its synthetic applications. acs.orgresearchgate.net

The 1,2-migration in an alkylidenecarbene is the key step that converts the carbene intermediate into a stable alkyne product. acs.org This process involves the shift of a group (e.g., aryl, alkyl, H) from the carbon beta to the carbene center, to the carbene carbon itself, with the simultaneous formation of the triple bond. acs.orgrsc.org

The aptitude of a particular group to migrate can vary significantly. Systematic studies have been conducted to categorize the 1,2-migratory aptitude of different substituents. acs.org For instance, in the rearrangement of diarylacetylenes within the coordination sphere of a metal complex, the steric and electronic properties of the aryl groups can influence the efficiency of the alkyne-vinylidene rearrangement. uwa.edu.auresearchgate.net The relief of steric congestion can be a driving force for the migration of bulky groups. researchgate.net Theoretical calculations have been employed to understand the transition states and activation barriers associated with these migration processes. uwa.edu.aursc.org

| Intermediate/Process | Description | Outcome |

|---|---|---|

| Alkylidenecarbene | A neutral, divalent carbon species adjacent to a double bond (R₂C=C:). | Highly reactive, short-lived species. |

| 1,2-Migration | Shift of a substituent from the β-carbon to the carbene carbon. | Formation of an alkyne (R-C≡C-R'). |

| Vinylidene Complex | A metal-coordinated alkylidenecarbene, [M]=C=CR₂. | Can facilitate 1,2-migration to form metal-alkyne complexes. |

Electron-Withdrawing Effects of Substituents on Reaction Centers

The electronic nature of substituents on the phenyl ring of a phenylethynyl group can profoundly impact the reactivity of the molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, reduce the electron density of the aromatic ring and, by extension, the adjacent reaction centers through inductive and/or resonance effects. studypug.comwikipedia.org

This perturbation of the electronic environment has several consequences. An EWG increases the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. studypug.comdoubtnut.com For example, in a nucleophilic substitution reaction on an aryl halide, the presence of an EWG at the ortho or para position can significantly increase the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex). doubtnut.com

Conversely, EWGs destabilize any developing positive charge. libretexts.org If a reaction mechanism involves the formation of a carbocation intermediate, the presence of an EWG will increase the activation energy for that step, thereby slowing down the reaction. libretexts.org The strength of this effect diminishes with distance from the reaction center. libretexts.org Computational studies have explored how EWGs affect the properties of halogen bond donors in halo-ethynyl benzene (B151609) systems, demonstrating their ability to tune interaction strengths by modifying the electronic landscape of the molecule. researchgate.net

Differentiation of Reaction Pathways Based on Precursor Structure

The synthesis of thiocyanic acid, phenylethynyl ester, and related alkynyl thiocyanates can proceed through several distinct mechanistic pathways, including electrophilic addition, nucleophilic substitution, and radical addition. The predominant pathway is often dictated by the specific structure of the precursor molecules, including the substituents on the phenylacetylene (B144264) moiety and the nature of the thiocyanating agent. Understanding these dependencies is crucial for controlling the regioselectivity and stereoselectivity of the reaction and maximizing the yield of the desired product.

Recent research has illuminated how variations in precursor structure can favor one reaction mechanism over another. Key factors include the electronic properties (electron-donating or electron-withdrawing groups) of the substituents on the aromatic ring of phenylacetylene derivatives and the type of thiocyanating agent employed.

Electrophilic Addition Pathway:

In an electrophilic addition mechanism, a source of electrophilic "SCN+" adds across the carbon-carbon triple bond of phenylacetylene. This pathway is generally favored when the phenylacetylene precursor bears electron-donating groups (EDGs) on the aromatic ring. These groups increase the electron density of the alkyne, making it more susceptible to attack by an electrophile.

A plausible mechanism involves the formation of a bridged thiirenium ion intermediate after the initial attack of the electrophilic thiocyanating agent. The subsequent attack by a nucleophile (often the counter-ion of the thiocyanating agent) dictates the final product structure. The regioselectivity of this addition is governed by the relative stability of the possible carbocationic intermediates. For phenylacetylene, the attack of the nucleophile would preferentially occur at the benzylic position due to the stabilization of the positive charge by the phenyl ring.

The nature of the thiocyanating agent is also critical. Reagents that can generate a polarized or cationic sulfur species are necessary for this pathway.

Table 1: Influence of Phenylacetylene Substituents on Electrophilic Thiocyanation

| Substituent on Phenyl Ring | Electronic Effect | Expected Influence on Reaction Rate | Predicted Regioselectivity |

|---|---|---|---|

| -OCH₃ | Electron-donating | Accelerates | Favors attack at the benzylic carbon |

| -CH₃ | Electron-donating | Accelerates | Favors attack at the benzylic carbon |

| -H | Neutral | Baseline | Favors attack at the benzylic carbon |

| -Cl | Electron-withdrawing | Decelerates | May decrease regioselectivity |

Nucleophilic Pathway:

A nucleophilic pathway typically involves the attack of a thiocyanate anion (SCN⁻) on an electrophilic carbon atom of the precursor. For the synthesis of phenylethynyl thiocyanate, this could involve a nucleophilic substitution reaction on a precursor where the ethynyl (B1212043) group is attached to a suitable leaving group.

Alternatively, a hydrogen-bond-assisted mechanism has been proposed for the thiocyanatothiolation of alkynes. In this scenario, a sulfenylation reagent is activated by a hydrogen-bond donor solvent, which then reacts with the alkyne to form a sulfonium (B1226848) intermediate. The thiocyanate anion then acts as a nucleophile, attacking this intermediate to yield the final product. The structure of the sulfenylation reagent and the ability of the solvent to form strong hydrogen bonds are key determinants of this pathway's efficiency.

Radical Addition Pathway:

Radical addition mechanisms are initiated by the formation of a thiocyanate radical (•SCN). This radical can be generated from various precursors, such as the oxidation of thiocyanate salts. The •SCN radical then adds to the carbon-carbon triple bond of phenylacetylene. This pathway is often less sensitive to the electronic effects of the substituents on the phenyl ring compared to ionic pathways.

The regioselectivity of the initial radical addition is determined by the stability of the resulting vinyl radical intermediate. For phenylacetylene, the addition of the •SCN radical to the terminal carbon would generate a more stable benzylic vinyl radical. Subsequent steps, such as hydrogen atom abstraction or reaction with another radical, would then lead to the final product.

Research on the singlet oxygen-mediated thiocyanation of terminal alkynes, including phenylacetylene, has shown the formation of α-keto thiocyanate products, suggesting a radical-based mechanism. Similarly, the 1,2-thiocyanatosulfonation of terminal alkynes proceeds via a radical pathway to yield (E)-β-(thiocyanato)vinyl sulfones.

Table 2: Comparison of Mechanistic Pathways Based on Precursor and Reagent Types

| Reaction Pathway | Favored Phenylacetylene Precursor | Typical Thiocyanating Agent/Conditions | Key Intermediate |

|---|---|---|---|

| Electrophilic Addition | Electron-rich (with EDGs) | Electrophilic SCN+ source | Thiirenium ion |

| Nucleophilic Pathway | Activated alkyne with leaving group | Nucleophilic SCN- source | Anionic or activated intermediate |

| Radical Addition | Less sensitive to electronics | Radical initiator (e.g., light, oxidant) + SCN- source | Vinyl radical |

Advanced Spectroscopic Research Techniques for Structural Elucidation and Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic thiocyanates and for probing reaction mechanisms. While specific high-resolution NMR data for thiocyanic acid, phenylethynyl ester is not extensively documented in publicly available literature, the expected chemical shifts can be inferred from studies on analogous organic thiocyanates and isothiocyanates. A comparative analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides valuable insights into the electronic environment of the nuclei within the molecule.

For organic thiocyanates, the ¹⁵N chemical shifts are typically observed in the region of approximately -100 ppm. This is significantly different from the isothiocyanate isomers (RNCS), which resonate at around -275 ppm, allowing for clear differentiation between the two.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. For instance, in addition reactions across the alkyne, the disappearance of the acetylenic proton and carbon signals and the appearance of new signals corresponding to the vinyl or saturated product can be tracked over time. This allows for the determination of reaction kinetics and the identification of any intermediate species that may be present in sufficient concentration to be detected.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C1 (ipso to ethynyl) | ~120-125 |

| Phenyl C2, C6 | ~128-130 |

| Phenyl C3, C5 | ~129-131 |

| Phenyl C4 | ~132-134 |

| Ethynyl (B1212043) C≡C-Ph | ~80-90 |

| Ethynyl C≡C-SCN | ~90-100 |

| Thiocyanate (B1210189) S-C≡N | ~110-115 |

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for the identification of functional groups and for monitoring the progress of chemical reactions. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

The most prominent feature in the IR spectrum of an organic thiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -S-C≡N group, which typically appears in the range of 2140-2175 cm⁻¹. This band is highly characteristic and can be used to confirm the presence of the thiocyanate functionality. For the closely related ethynyl thiocyanate (HCCSCN), this vibrational mode has been identified.

Another key feature is the stretching vibration of the carbon-carbon triple bond of the phenylethynyl group. This absorption is expected to be observed in the region of 2100-2260 cm⁻¹, though its intensity can be variable. The presence of the phenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

IR spectroscopy is also a valuable tool for reaction monitoring. For example, in a reaction where the thiocyanate group is transformed, the disappearance of the characteristic -SCN stretch can be monitored. Similarly, reactions involving the alkyne functionality would show changes in the C≡C stretching region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -S-C≡N | Asymmetric Stretch | 2140 - 2175 |

| -C≡C- | Stretch | 2100 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and solvent.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are indispensable tools for elucidating the potential reaction pathways of molecules. For Thiocyanic acid, phenylethynyl ester, these methods can predict how the molecule might behave under various chemical conditions, such as in the presence of nucleophiles or electrophiles.

Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost. nih.govresearchgate.net By calculating the energies of the reactants, products, and any intermediates, a potential energy surface for a proposed reaction can be mapped out. This allows for the identification of the most likely reaction mechanisms.

Organic thiocyanates are known to undergo several types of reactions. wikipedia.org For instance, they can be susceptible to nucleophilic attack at the sulfur atom, the cyano carbon, or even the acetylenic carbon atoms in the case of this compound. Similarly, the phenyl ring and the triple bond are potential sites for electrophilic addition or substitution. nih.govmdpi.com Computational models can explore the feasibility of these different pathways. For example, a calculation could simulate the approach of a nucleophile, such as a hydroxide (B78521) ion, to different parts of the molecule and determine the most energetically favorable site of attack. The mechanism of thiocyanation reactions often involves either electrophilic substitution, nucleophilic substitution, or free radical pathways. nih.gov

Table 1: Potential Reaction Pathways for this compound Amenable to Quantum Chemical Investigation

| Reaction Type | Potential Site of Attack | Predicted Outcome |

| Nucleophilic Attack | Sulfur atom | Cleavage of the S-C bond |

| Cyano carbon | Formation of a substituted nitrile | |

| Acetylenic carbon | Addition to the triple bond | |

| Electrophilic Attack | Phenyl ring | Aromatic substitution |

| Acetylenic carbon | Addition to the triple bond | |

| Radical Addition | Acetylenic carbon | Formation of a vinyl radical |

These calculations would provide valuable insights into the regioselectivity and stereoselectivity of such reactions, guiding potential synthetic applications.

Modeling of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. nih.gov Computational chemistry provides a detailed picture of how electrons are distributed within this compound and how this distribution influences its chemical properties.

Molecular orbital (MO) theory is a key component of this analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can indicate the chemical stability of the molecule. For this compound, the HOMO is likely to have significant contributions from the phenyl ring and the triple bond, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO may be centered on the thiocyanate (B1210189) group and the acetylenic carbons, indicating these as likely sites for nucleophilic attack.

Beyond HOMO and LUMO energies, a range of reactivity descriptors can be calculated to provide a more nuanced understanding of the molecule's behavior. mdpi.comnih.gov These are often derived from conceptual DFT.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (IP) | The energy required to remove an electron. | Indicates the ease of oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | Indicates the ease of reduction. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Provides a general measure of reactivity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | A higher value suggests greater stability. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. | Quantifies the molecule's ability to act as an electrophile. |

By calculating these descriptors, a comprehensive reactivity profile for this compound can be constructed, allowing for comparisons with other known compounds and predictions of its behavior in various chemical environments.

Simulation of Transition States and Energy Barriers

For a chemical reaction to occur, it must proceed through a high-energy state known as the transition state. fossee.in The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. chemrxiv.org Computational methods are crucial for locating these fleeting transition state structures and calculating the associated energy barriers. researchgate.net

Finding a transition state on a potential energy surface is a complex computational task. It involves searching for a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. Once a transition state geometry is located, its structure can provide valuable information about the mechanism of the reaction, such as which bonds are breaking and which are forming. chemrxiv.org

For this compound, simulating the transition states for the potential reactions outlined in section 5.1 would be a key step in building a complete mechanistic picture. For example, in a hypothetical nucleophilic addition to one of the acetylenic carbons, the transition state would likely show the nucleophile partially bonded to the carbon and the triple bond beginning to lengthen and bend.

The calculated energy barriers for competing reaction pathways can then be used to predict which reaction will be faster and therefore more likely to be observed experimentally.

Table 3: Hypothetical Calculated Energy Barriers for Competing Reactions

| Reaction | Predicted Transition State Characteristics | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic attack at sulfur | Elongated S-CN bond, partial bond between nucleophile and sulfur. | 25 |

| Electrophilic attack on phenyl ring | Formation of a sigma complex-like structure. | 20 |

| Radical addition to triple bond | Partial bond between radical and acetylenic carbon. | 15 |

These hypothetical values illustrate how computational chemistry can be used to quantitatively compare different reaction possibilities and predict the most favorable outcome.

Applications of Thiocyanic Acid, Phenylethynyl Ester in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

Thiocyanic acid, phenylethynyl ester serves as a valuable precursor for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds and other functionalized molecules. The presence of the electron-withdrawing thiocyanate (B1210189) group and the reactive alkyne moiety allows for selective transformations at either end of the molecule.

The synthesis of such alkynyl thiocyanates can be conceptually approached through several routes, often involving the reaction of a corresponding phenylethynyl halide with a thiocyanate salt. While direct synthesis of this compound is not widely documented, related methodologies for the preparation of vinyl thiocyanates from alkynes provide a foundational basis for its potential synthesis. For instance, metal-free thiocyanatothiolation of alkynes using ammonium (B1175870) thiocyanate and N-thiosuccinimides has been shown to be an effective method for producing functionalized vinyl thiocyanates. rsc.org Such approaches could potentially be adapted for the direct thiocyanation of phenylacetylene (B144264) derivatives.

The reactivity of the thiocyanate group is a key feature of this intermediate. Theoretical studies on phenylthiocyanate indicate that nucleophilic attack can occur at the cyano carbon, leading to the displacement of the phenylthiolate anion. rsc.org This reactivity allows for the introduction of various nucleophiles and the subsequent formation of new carbon-nitrogen or carbon-sulfur bonds. Furthermore, organic thiocyanates are known to be valuable precursors for a range of sulfur-containing functional groups. wikipedia.orgnih.gov

The alkyne functionality, on the other hand, opens up a plethora of synthetic possibilities, including cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions. The interplay between the alkyne and thiocyanate groups allows for tandem reactions where both functionalities participate, leading to the rapid construction of complex molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Cycloaddition | Dienes (e.g., cyclopentadiene) | Bicyclic compounds |

| Nucleophilic Addition | Amines, thiols, phosphines | Functionalized enamines, vinyl sulfides, vinyl phosphines |

| Reduction | Reducing agents (e.g., NaBH4) | Saturated nitriles or amines |

| Hydrolysis | Acid or base catalysis | Thioamides or carboxylic acids |

| Cross-Coupling | Organometallic reagents (e.g., organoboranes) | Substituted alkynes |

Strategies for Further Functionalization and Derivatization

The dual reactivity of this compound provides a rich platform for a wide array of functionalization and derivatization strategies. These strategies can be broadly categorized based on the reactive site being targeted.

Functionalization of the Alkyne Moiety:

The carbon-carbon triple bond is susceptible to a variety of addition reactions. For instance, cycloaddition reactions, such as the Diels-Alder reaction with a suitable diene, would lead to the formation of complex cyclic structures containing the thiocyanate group. libretexts.org Additionally, [2+2] cycloaddition reactions, potentially under photochemical conditions, could yield cyclobutene (B1205218) derivatives. libretexts.org

Nucleophilic addition to the alkyne is another powerful tool. The addition of thiols, for example, can lead to the formation of vinyl sulfides. While research has shown the nucleophilic addition of thiols to porphyrazine macrocycles, the principles can be extended to simpler alkynes. researchgate.net Similarly, the addition of amines could produce enamine derivatives.

Functionalization of the Thiocyanate Group:

The thiocyanate group itself is a versatile handle for further transformations. It can be converted into other important sulfur-containing functional groups. For example, organic thiocyanates can be converted to thiols using reagents like phosphorus pentasulfide. beilstein-journals.org They can also serve as precursors for the synthesis of thioethers and trifluoromethyl sulfides. researchgate.net

Furthermore, the nitrogen atom of the thiocyanate group can participate in cyclization reactions. For instance, the reaction of donor-acceptor cyclopropanes with thiocyanate has been shown to produce 2-amino-4,5-dihydrothiophenes, highlighting the nucleophilic nature of the nitrogen atom in certain contexts. researchgate.net

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent | Product Type |

| This compound | Diene | Cycloadduct |

| This compound | Thiol | Vinyl sulfide |

| This compound | Phosphorus Pentasulfide | Phenylethynyl thiol |

| This compound | Benzamidine hydrochloride | 1,2,4-Thiadiazole derivative researchgate.net |

Development of Novel Synthetic Transformations Utilizing its Reactivity Profile

The unique electronic and steric properties of this compound make it an intriguing substrate for the development of novel synthetic transformations. The combination of a nucleophilic nitrogen atom and an electrophilic carbon atom within the thiocyanate group, coupled with the reactivity of the alkyne, can be exploited in innovative ways.

One area of potential is in the realm of tandem or cascade reactions. A single activation event could trigger a sequence of reactions involving both the alkyne and the thiocyanate functionalities, leading to the rapid assembly of complex heterocyclic systems. For example, an initial nucleophilic attack on the alkyne could be followed by an intramolecular cyclization involving the thiocyanate group.

Moreover, the thiocyanate group can act as a source of both sulfur and nitrogen in multicomponent reactions. This has been demonstrated in electrochemical cascade cyclization reactions for the construction of heterocyclic compounds. researchgate.net The development of similar strategies utilizing this compound could provide efficient routes to novel sulfur- and nitrogen-containing heterocycles.

The radical reactivity of the thiocyanate group also presents opportunities for new transformations. The generation of a thiocyanate radical, which can be achieved through oxidation, could initiate radical addition to the alkyne or other unsaturated systems. organic-chemistry.org This approach could lead to the formation of highly functionalized vinyl thiocyanates.

Derivatives and Analogues of Thiocyanic Acid, Phenylethynyl Ester

Structure-Reactivity Relationship Studies of Related Compounds

The reactivity of aryl thiocyanates is significantly influenced by the nature of substituents on the aromatic ring. Theoretical studies on phenylthiocyanate and its derivatives, such as 4-nitrophenylthiocyanate and 4-aminophenylthiocyanate, provide insight into how electronic effects modulate the compound's behavior towards nucleophiles. rsc.org

Molecular orbital calculations have explored the reactivity of these systems at three primary sites: the cyano carbon, the sulfur atom, and the aryl carbon. rsc.org When reacting with a nucleophile like the methoxide (B1231860) ion, the stability of the potential products suggests that nucleophilic attack at the aryl carbon, leading to the displacement of the thiocyanate (B1210189) anion, is the most thermodynamically favorable process for all three compounds (phenyl, 4-nitro, and 4-amino derivatives). rsc.org The next most stable outcome results from an attack at the cyano carbon, displacing the phenylthiolate anion. In contrast, an attack at the sulfur atom is strongly disfavored. rsc.org

However, kinetic factors present a more nuanced picture. The activation energies calculated for these reactions indicate that the selectivity is highly dependent on the substituent. rsc.org

4-Nitrophenylthiocyanate : The presence of the electron-withdrawing nitro group lowers the activation energy for attacks at both the aryl carbon and the cyano carbon, suggesting both pathways are kinetically accessible. rsc.org

Phenylthiocyanate and 4-Aminophenylthiocyanate : For the unsubstituted phenylthiocyanate and the derivative with the electron-donating amino group, the calculations suggest a strong kinetic preference for reaction at the cyano carbon only. rsc.org

These findings highlight a classic case of kinetic versus thermodynamic control, where the electronic nature of the substituent on the phenyl ring dictates the most likely reaction pathway.

| Compound | Substituent Type | Thermodynamically Preferred Site of Attack | Kinetically Preferred Site of Attack |

|---|---|---|---|

| 4-Aminophenylthiocyanate | Electron-Donating | Aryl Carbon | Cyano Carbon |

| Phenylthiocyanate | Neutral | Aryl Carbon | Cyano Carbon |

| 4-Nitrophenylthiocyanate | Electron-Withdrawing | Aryl Carbon | Aryl Carbon & Cyano Carbon |

Synthesis and Characterization of Novel Thiocyanate Derivatives

The synthesis of thiocyanate derivatives can be achieved through several established methods. These routes offer access to a wide range of aryl and alkyl thiocyanates, and the principles can be extended to the synthesis of novel derivatives, including those with a phenylethynyl group.

One of the most traditional methods for producing aryl thiocyanates is the Sandmeyer reaction . This process involves the reaction of a diazonium salt with copper(I) thiocyanate. wikipedia.org For electron-rich aromatic substrates, direct thiocyanogenation using thiocyanogen (B1223195) ((SCN)₂) is also a viable method. wikipedia.org

A common route for synthesizing alkyl thiocyanates is the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium thiocyanate. wikipedia.org However, a significant challenge with this method is the competing formation of the isomeric alkyl isothiocyanate, particularly for substrates that favor an SN1 reaction mechanism, like benzyl (B1604629) halides. wikipedia.org

More recent advancements have focused on developing greener and more efficient protocols. For instance, a mechanochemical method for the thiocyanation of various aryl compounds has been developed. This solvent-free technique uses ammonium (B1175870) thiocyanate and ammonium persulfate, with silica (B1680970) as a grinding auxiliary, to produce aryl thiocyanates in good yields. nih.gov Electrochemical methods have also emerged, enabling the direct cyanation of thiols and thiophenols to form thiocyanates under mild, oxidant-free conditions. researchgate.net

| Method | Reactants | Typical Substrates | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide + Alkali Thiocyanate | Alkyl groups | wikipedia.org |

| Sandmeyer Reaction | Arenediazonium Salt + Copper(I) Thiocyanate | Aryl groups | wikipedia.org |

| Thiocyanogenation | Aromatic Compound + Thiocyanogen | Electron-rich aryl groups | wikipedia.org |

| Mechanochemical Synthesis | Aryl Compound + NH₄SCN + (NH₄)₂S₂O₈ | Anilines, phenols, indoles | nih.gov |

| Electrochemical Cross-Coupling | Thiophenol/Thiol + Trimethylsilyl Cyanide | Thiophenols, thiols | researchgate.net |

Characterization of these novel derivatives typically involves standard analytical techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compounds. researchgate.net

Impact of Structural Modifications on Reaction Pathways

Structural modifications to the organic group (R) in a thiocyanate (R-SCN) can profoundly impact the available reaction pathways. As discussed, modifying the electronic properties of an aryl ring can switch the kinetically preferred site of nucleophilic attack between the aryl carbon and the cyano carbon. rsc.org

Another critical reaction pathway influenced by the R group's structure is the isomerization of thiocyanates to their more stable isothiocyanate counterparts (R-NCS). This rearrangement is particularly facile for certain types of organic groups. For example, allyl thiocyanate readily isomerizes to allyl isothiocyanate. wikipedia.org Similarly, acyl thiocyanates are often difficult to isolate because the isomerization to acyl isothiocyanates is catalyzed by any excess thiocyanate ions present during the synthesis. wikipedia.org The stability and electronic nature of the phenylethynyl group would be expected to play a similar role in dictating the propensity of Thiocyanic acid, phenylethynyl ester to undergo rearrangement or other transformations.

Furthermore, organic thiocyanates can undergo hydrolysis to form thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org The susceptibility of the phenylethynyl derivative to this and other reactions would depend on the specific reaction conditions and the inherent stability conferred by the alkyne and phenyl moieties.

Historical Perspective and Future Research Directions

Evolution of Research in Alkynyl Thiocyanate (B1210189) Chemistry

Research into thiocyanates, in general, has a long history, with initial studies focusing on their synthesis and basic reactivity. Phenyl thiocyanate, for instance, is a known compound with established properties. nist.govnist.gov The exploration of organic thiocyanates has evolved to include a variety of derivatives, investigating their potential in organic synthesis and material science. However, the specific sub-class of alkynyl thiocyanates, particularly aromatic examples like the theoretical "phenylethynyl thiocyanate," remains an under-explored area of chemical research. The development of synthetic methodologies for introducing the thiocyanate group onto an alkyne backbone has been a gradual process, often facing challenges related to the stability and reactivity of the resulting compounds. Early research in the broader field of thiocyanate chemistry laid the groundwork for understanding the behavior of the thiocyanate functional group, which is crucial for any future studies into more complex structures like alkynyl thiocyanates.

Contemporary Challenges and Emerging Trends

A significant contemporary challenge in the field of alkynyl thiocyanate chemistry is the development of stable and selective synthetic routes. The reactivity of the triple bond in proximity to the thiocyanate group can lead to undesired side reactions and polymerization. Researchers are exploring novel catalytic systems and reaction conditions to overcome these hurdles. An emerging trend is the use of computational chemistry to predict the properties and reactivity of yet-to-be-synthesized alkynyl thiocyanates. This in-silico approach can guide experimental efforts and save significant resources. Furthermore, there is growing interest in the potential applications of functionalized alkynes in medicinal chemistry and materials science, which is driving the need for a deeper understanding of compounds like alkynyl thiocyanates.

Promising Avenues for Future Academic Inquiry

The field of alkynyl thiocyanate chemistry, while currently niche, holds several promising avenues for future academic inquiry. A primary focus will likely be on the development of robust and versatile synthetic methods to access a wide range of alkynyl thiocyanates. Once synthesized, a thorough investigation of their chemical reactivity will be essential. This includes exploring their participation in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and their potential as precursors to novel heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for thiocyanic acid, phenylethynyl ester, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between phenylethynyl derivatives and thiocyanate precursors. For optimization, employ factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading) and monitor yields via HPLC or GC-MS . Reaction intermediates (e.g., thiazolidinone derivatives) should be characterized by NMR and IR to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound, and validate its purity?

- Methodological Answer : Use H/C NMR to confirm the ester linkage and phenylethynyl group positioning. IR spectroscopy identifies SCN stretching vibrations (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). Purity is assessed via TLC and HPLC with UV/Vis detection, referencing retention times against standards .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–80% RH), temperature (4–40°C), and light exposure. Degradation products are monitored via LC-MS, with kinetic modeling (Arrhenius equation) predicting shelf life. Storage in inert atmospheres (N) and amber vials is recommended to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved in this compound studies?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Use variable-temperature NMR to probe conformational changes. Compare computational predictions (DFT calculations) of chemical shifts with experimental data. Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

Q. What theoretical frameworks guide the study of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Density Functional Theory (DFT) simulations model transition states and activation energies. Experimental validation involves kinetic studies (e.g., monitoring reaction rates under varying electronic/steric conditions) and trapping reactive intermediates .

Q. How can computational chemistry aid in predicting the environmental fate or toxicity of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates or ecotoxicological endpoints (e.g., LC). Molecular docking studies predict interactions with biological targets (e.g., enzymes). Experimental validation includes Ames tests for mutagenicity and OECD guideline assays for aquatic toxicity .

Q. What experimental designs are effective for investigating this compound’s role in multi-step organic syntheses?

- Methodological Answer : Employ sequential DoE (Design of Experiments) to optimize multi-step pathways. For example, Taguchi methods balance reaction parameters (e.g., stoichiometry, time) across stages. Use in-situ monitoring (Raman spectroscopy) to track intermediate formation. Statistical analysis (ANOVA) identifies critical factors affecting yield and selectivity .

Handling Data Contradictions and Literature Gaps

Q. How should researchers address discrepancies between observed reaction outcomes and published mechanisms for this compound?

- Methodological Answer : Replicate prior experiments under identical conditions to confirm reproducibility. If discrepancies persist, propose alternative mechanisms (e.g., radical pathways vs. ionic mechanisms) using isotopic labeling (C, O) or EPR spectroscopy to detect radical intermediates. Publish negative results to refine existing models .

Q. What strategies validate the identity of novel this compound derivatives when reference standards are unavailable?

- Methodological Answer : Combine orthogonal techniques: HRMS for molecular formula, 2D NMR (COSY, HSQC) for connectivity, and X-ray crystallography for absolute configuration. Compare spectroscopic data with structurally similar analogs (e.g., methyl or phenyl esters) from databases like NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.